2-(N-METHYLACETAMIDO)-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE
Description
Properties
IUPAC Name |
2-[acetyl(methyl)amino]-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-10(19)17(2)9-12(20)16-11-7-14-13(15-8-11)18-5-3-4-6-18/h7-8H,3-6,9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIZWZWLUOODPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-METHYLACETAMIDO)-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE typically involves multiple steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Pyrimidine Ring Construction: The pyrimidine ring is often constructed through condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrrolidine and pyrimidine rings with the acetamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(N-METHYLACETAMIDO)-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(N-METHYLACETAMIDO)-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolidinyl-pyrimidine scaffold distinguishes it from analogs with bulkier aromatic systems (e.g., anthracene in 5f or benzo[b]thiophene in DB07165 ).
- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) in analogs like and enhance metabolic stability but may reduce solubility compared to the target’s pyrrolidine group, which offers a balance of hydrophilicity and conformational flexibility.
Physicochemical Properties
- Melting Point : Compound 5f exhibits a high melting point (260–262°C) due to its rigid anthracene moiety , whereas the target compound’s pyrrolidinyl-pyrimidine core likely results in a lower melting point, enhancing solubility.
- Chromatographic Behavior : Compound 5f has an Rf value of 0.10 in n-hexane/ethyl acetate (2:1) , suggesting moderate polarity. The target compound’s polarity may differ due to its pyrimidine and pyrrolidine groups.
Biological Activity
The compound 2-(N-Methylacetamido)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 262.31 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety and an acetamido group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Kinases : This compound may inhibit specific kinases involved in signaling pathways related to neurodegenerative diseases. For instance, the inhibition of mixed lineage kinase 3 (MLK3) has been linked to neuroprotection in models of Parkinson's disease and HIV-associated neurocognitive disorders .
- Adenosine Kinase Inhibition : Compounds with similar structures have shown potential as adenosine kinase inhibitors, which could enhance the therapeutic efficacy in conditions like cancer and inflammatory diseases .
Anticancer Activity
Recent studies have demonstrated that similar pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a related compound was shown to reduce cell viability in human cancer cells through caspase activation and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.4 | Induction of apoptosis via caspase activation |
| MCF7 (breast) | 12.8 | Cell cycle arrest and apoptosis |
| A549 (lung) | 18.6 | Inhibition of proliferation |
Neuroprotective Effects
In vitro studies have indicated that the compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies
- Neurodegenerative Disease Model : In a study involving SH-SY5Y neuroblastoma cells treated with MPP+, the compound demonstrated protective effects by inhibiting JNK activation, which is crucial in neuronal apoptosis. The results showed a significant reduction in cell death compared to untreated controls .
- Cancer Cell Studies : A series of experiments on various cancer cell lines indicated that the compound effectively inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
